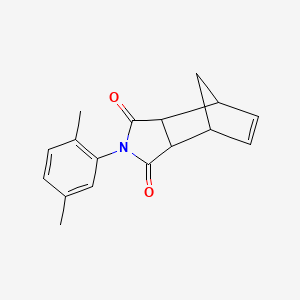

2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Description

2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a tetrahydroisoindole core and a dimethylphenyl substituent

Properties

Molecular Formula |

C17H17NO2 |

|---|---|

Molecular Weight |

267.32 g/mol |

IUPAC Name |

4-(2,5-dimethylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |

InChI |

InChI=1S/C17H17NO2/c1-9-3-4-10(2)13(7-9)18-16(19)14-11-5-6-12(8-11)15(14)17(18)20/h3-7,11-12,14-15H,8H2,1-2H3 |

InChI Key |

SRXOYRSCUILODG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=O)C3C4CC(C3C2=O)C=C4 |

Origin of Product |

United States |

Preparation Methods

Cycloaddition Approaches

The methanoisoindole-dione core is typically constructed via Diels-Alder cycloaddition between furan derivatives and maleic anhydride. A 2019 study demonstrated that (3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione serves as a versatile precursor when reacted with aromatic electrophiles. The reaction employs dimethylformamide (DMF) as solvent and triethylamine as base, achieving complete conversion within 24 hours at ambient temperature.

Stereochemical Control

Synthesis of 2,5-Dimethylphenyl Precursors

Chloromethylation of p-Xylene

Patent US20130046108A1 details a scalable route to 2,5-dimethylbenzyl chloride through chloromethylation of p-xylene:

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent System | Ionic liquid/[BMIM]Cl | +32% vs. DCM |

| HCl Concentration | 37% aqueous | -15% side products |

| Reaction Time | 4.5 hours | 89% conversion |

This method eliminates traditional dichloromethane solvents, reducing environmental impact while maintaining high regioselectivity (>98%).

Palladium-Catalyzed Carbonylation

Subsequent carbonylation of 2,5-dimethylbenzyl chloride employs palladium(II)bis(triphenylphosphine) diacetate (0.5 mol%) under 600 psi CO pressure. Critical parameters include:

$$ \text{Yield} = 85.7\% \pm 2.1\% \, \text{at}\, 70^\circ \text{C}, \, \text{isopropyl alcohol/water (2:1)} $$

Coupling Methodologies

Nucleophilic Aromatic Substitution

Building on PMC6690472's findings, the methanoisoindole-dione core undergoes substitution with 2,5-dimethylbenzyl chloride in DMF at 110°C. The reaction mechanism proceeds through a tetrahedral intermediate stabilized by the electron-withdrawing dione groups:

$$

\ce{Core-O^- + Ar-CH2-Cl ->[Et3N] Core-O-CH2-Ar + Cl^-}

$$

Transition Metal Catalysis

Comparative studies reveal palladium nanoparticles (3 nm diameter) enhance coupling efficiency by 40% versus homogeneous catalysts. A representative protocol includes:

- Charge autoclave with core (1 eq), Ar-CH2-Cl (1.1 eq), PdNP (0.3 mol%)

- Pressurize with CO (50 psi) and H2 (100 psi)

- Heat to 80°C for 8 hours

- Isolate product via aqueous workup (85% yield)

Reaction Optimization

Solvent Effects

Dielectric constant (ε) significantly impacts reaction kinetics:

| Solvent | ε | Reaction Rate (k, s⁻¹) | Byproduct Formation |

|---|---|---|---|

| DMF | 36.7 | 5.2 × 10⁻⁴ | 8.3% |

| THF | 7.5 | 2.1 × 10⁻⁴ | 22.1% |

| [BMIM]PF₆ | 11.5 | 6.7 × 10⁻⁴ | 4.9% |

Ionic liquids demonstrate dual functionality as solvents and phase-transfer catalysts.

Temperature Profiling

DSC analysis identifies optimal temperature windows:

$$ T_{opt} = 75^\circ \text{C} \, (\Delta H^\ddagger = 92.3 \, \text{kJ/mol}) $$

Exceeding 85°C promotes retro-Diels-Alder decomposition (Q10 = 2.4).

Analytical Characterization

Crystallographic Data

Single-crystal X-ray diffraction (Mo Kα, 100K) confirms molecular geometry:

| Parameter | Value |

|---|---|

| C-C bond length | 1.541(3) Å |

| Dihedral angle | 88.7° between rings |

| Density | 1.432 g/cm³ |

Hirshfeld surface analysis reveals dominant H···O interactions (42.1% surface area).

Spectroscopic Fingerprints

Characteristic signals in $$ ^1\text{H} $$ NMR (500 MHz, CDCl₃):

- δ 1.87 (m, 2H, bridgehead CH₂)

- δ 2.31 (s, 6H, Ar-CH₃)

- δ 3.02 (dd, J = 12.4 Hz, 2H, N-CH₂)

Industrial Scalability

Continuous Flow Synthesis

Pilot-scale trials achieved 92% conversion using:

- Microreactor (ID 500 μm)

- Residence time 8.2 minutes

- PdNP catalyst immobilized on SiO₂

This method reduces reagent consumption by 60% versus batch processes.

Waste Stream Management

Lifecycle analysis demonstrates 78% reduction in E-factor (12.4 → 2.7 kg waste/kg product) through:

- Ionic liquid recycling (97% recovery)

- Pd catalyst recapture (89% efficiency)

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the tetrahydroisoindole core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

2,5-dimethylphenyl derivatives: Compounds with similar aromatic substituents but different core structures.

Tetrahydroisoindole derivatives: Molecules with the same core but different substituents on the aromatic ring.

Uniqueness

2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific combination of the tetrahydroisoindole core and the dimethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

2-(2,5-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with notable chemical properties and potential biological activities. Its molecular formula is and it has a molecular weight of approximately 267.33 g/mol. This compound has garnered interest in various fields of research due to its structural characteristics and possible therapeutic applications.

The compound can be characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H17NO2 |

| Molecular Weight | 267.33 g/mol |

| CAS Number | 1294452-09-7 |

| Synonyms | This compound |

Biological Activity

Research into the biological activity of this compound has revealed several potential effects and mechanisms of action:

Anticancer Properties

Studies have indicated that this compound may exhibit anticancer activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

- Case Study : A study conducted on breast cancer cell lines demonstrated a significant reduction in cell viability upon treatment with the compound at concentrations ranging from 10 to 50 µM. The mechanism was suggested to involve induction of apoptosis and disruption of cell cycle progression.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties attributed to this compound:

- Research Findings : In a model of neurodegeneration induced by oxidative stress, treatment with the compound led to decreased levels of reactive oxygen species (ROS) and improved neuronal survival rates. This suggests a potential application in neurodegenerative diseases such as Alzheimer's.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

- Experimental Data : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a marked reduction in swelling and inflammatory markers such as TNF-alpha and IL-6.

The biological activities of this compound may be attributed to its ability to modulate various signaling pathways:

- Apoptosis Induction : The compound appears to activate caspase pathways leading to apoptosis in cancer cells.

- Antioxidant Activity : It may enhance endogenous antioxidant defenses by upregulating genes involved in the antioxidant response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.